Tert-butyl 4-amino-3,5-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate typically involves the reaction of 4-amino-3,5-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibitors and receptor ligands .
Medicine: It may be used to develop compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The compound may also act as an enzyme inhibitor or receptor ligand, modulating the activity of specific biological pathways[4][4].
Comparison with Similar Compounds
tert-Butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Used in the preparation of azetidine and piperidine carbamates.
Uniqueness: tert-Butyl 4-amino-3,5-dimethyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both amino and tert-butyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-amino-3,5-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-6-14(7-9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOQONBMVOTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1N)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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